
Umibecestat
Übersicht
Beschreibung
Umibecestat, also known as CNP520, is a small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1). It was developed by Novartis Pharmaceuticals Corporation and Amgen Inc. for the potential treatment and prevention of Alzheimer’s disease. BACE1 is an aspartyl protease enzyme that plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Umibecestat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process begins with the preparation of 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid, which is then coupled with a 5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl derivative. The final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, stringent quality control measures, and efficient purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Reaktionstypen: Umibecestat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amino- und Trifluormethylgruppen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind halogenierte Pyridine und Oxazinderivate. Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Kupplungsreaktionen zu erleichtern.
Oxidations- und Reduktionsreaktionen: Obwohl this compound in seiner Synthese typischerweise nicht Oxidations- oder Reduktionsreaktionen unterzogen wird, können diese Reaktionen verwendet werden, um seine Zwischenprodukte während des Syntheseprozesses zu modifizieren.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, wobei eine hohe Reinheit und spezifische Stereochemie für seine biologische Aktivität erforderlich ist .
Wissenschaftliche Forschungsanwendungen
Cognitive Effects
The trials reported early mild cognitive decline among participants treated with umibecestat, which reversed shortly after discontinuation of the drug. This suggests that while this compound may induce temporary cognitive effects, these are not indicative of neurodegeneration . The cognitive assessments included standardized tests such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), where differences from placebo were noted but did not persist after treatment cessation .
Efficacy Data Table
Study | Population | Dose (mg) | Duration | Key Findings |
---|---|---|---|---|
Phase 2a | Healthy adults ≥60 years | 2-85 | 3 months | Safe; significant Aβ reduction |
API Generation Studies | Cognitively unimpaired at genetic risk | 15 & 50 | ~7 months | Early cognitive decline; reversible effects |
Implications for Future Research
The findings from the clinical trials underscore the need for further investigation into the timing and dosing strategies for BACE inhibitors like this compound. Researchers suggest that earlier intervention might yield more favorable outcomes in preventing Alzheimer's disease progression. Moreover, understanding the mechanisms behind the reversible cognitive decline observed during treatment could inform future therapeutic approaches and patient management strategies .
Wirkmechanismus
Umibecestat exerts its effects by inhibiting the activity of BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, this compound reduces the production of amyloid-beta peptides, thereby potentially preventing the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a critical role in the initial cleavage of APP .
Vergleich Mit ähnlichen Verbindungen
Umibecestat wird mit anderen BACE1-Inhibitoren wie Verubecestat, Lanabecestat und Elenbecestat verglichen. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur, Selektivität und pharmakokinetischen Profilen:
Verubecestat: Ein weiterer BACE1-Inhibitor mit einer anderen chemischen Struktur, der von Merck entwickelt wurde. Es hat gezeigt, dass es die Amyloid-beta-Spiegel reduziert, war aber in klinischen Studien aufgrund von Nebenwirkungen mit Herausforderungen konfrontiert.
Lanabecestat: Dieser von AstraZeneca und Eli Lilly entwickelte Wirkstoff zielt ebenfalls auf BACE1 ab, verfügt aber über eine andere chemische Struktur und pharmakokinetische Eigenschaften.
Elenbecestat: Dieser von Eisai und Biogen entwickelte BACE1-Inhibitor hat sich in präklinischen Studien als vielversprechend erwiesen, war aber in klinischen Studien mit ähnlichen Herausforderungen konfrontiert wie andere BACE1-Inhibitoren
Die Einzigartigkeit von this compound liegt in seiner überlegenen Selektivität für BACE1 gegenüber anderen Proteasen und seinem günstigen pharmakokinetischen Profil, das eine effektive Penetration in das Gehirn und eine anhaltende Hemmung der Amyloid-beta-Produktion ermöglicht .
Biologische Aktivität
Umibecestat, also known as CNP520, is a potent β-secretase (BACE1) inhibitor that has been investigated primarily for its potential role in the prevention of Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and the implications of its use in Alzheimer's disease prevention.
This compound functions by inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease. By reducing Aβ production, this compound aims to slow or prevent the onset of cognitive decline associated with AD.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Moderate absorption rate with peak plasma concentration (Tmax) occurring within 1–8 hours post-dose.
- Half-life : Terminal half-life ranges from 61.3 to 109 hours, allowing for once-daily dosing.
- Distribution : High protein binding (95.9%) and significant penetration through the blood-brain barrier.
- Dosing : Clinical trials have utilized doses ranging from 15 mg to 50 mg daily, with predictions of achieving approximately 70% to 90% BACE inhibition at these doses .
Cognitive Effects
The Alzheimer's Prevention Initiative (API) Generation Studies evaluated this compound's effects on cognitively unimpaired individuals at genetic risk for AD. Key findings include:
- Cognitive Decline : Participants treated with this compound exhibited a statistically significant but non-progressive decline in cognitive performance on assessments such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and the API Preclinical Composite Cognitive test during treatment .
- Reversibility : Importantly, cognitive decline was reversible; median follow-up after washout indicated no significant differences between this compound and placebo groups, suggesting that any cognitive impairment was not permanent .
Safety Profile
This compound has shown a favorable safety profile in clinical trials:
- Cardiovascular Effects : No clinically relevant effects on ECG parameters or heart rate were observed even at supratherapeutic doses .
- Tolerability : In a pooled analysis of Phase I/IIa trials involving healthy participants aged ≥60 years, this compound was well tolerated with no significant neurological impairment reported .
Data Summary from Clinical Trials
Study Phase | Population | Dosing Regimen | Duration | Key Findings |
---|---|---|---|---|
Phase I/IIa | Healthy adults | 15 mg to 50 mg daily | Up to 3 months | Safe and well tolerated; no significant cardiovascular effects |
API Generation Studies | Cognitively unimpaired APOE ε4 carriers | 15 mg or 50 mg daily | Average 7 months + follow-up | Mild cognitive decline observed; reversible post-washout |
Case Studies and Observations
- Cognitive Assessments : In trials where participants received this compound, immediate and delayed recall deficits were noted on cognitive tests, particularly among those with higher baseline amyloid levels. However, these deficits resolved after discontinuation of the drug .
- Longitudinal Analysis : Follow-up assessments indicated that cognitive performance returned to baseline levels within four months post-treatment cessation, reinforcing the notion that this compound's cognitive side effects are transient and manageable .
Eigenschaften
IUPAC Name |
N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBBWFNMHDUTRH-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1387560-01-1 | |
Record name | Umibecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UMIBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.